Cas no 198878-42-1 (Quinoline N-oxide hydrate)

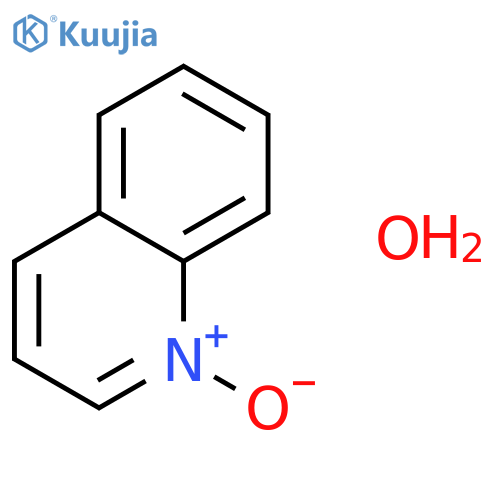

Quinoline N-oxide hydrate structure

商品名:Quinoline N-oxide hydrate

CAS番号:198878-42-1

MF:C9H9NO2

メガワット:163.173262357712

MDL:MFCD00149472

CID:3164758

PubChem ID:87558153

Quinoline N-oxide hydrate 化学的及び物理的性質

名前と識別子

-

- Quinoline N-Oxide Hydrate

- QUINOLINE-N-OXIDE HYDRATE

- Quinoline, 1-oxide, monohydrate

- 1-oxidoquinolin-1-ium hydrate

- quinolinol, oxamethane

- quinoline 1-oxide hydrate

- quinoline 1-oxide monohydrate

- quinoline N-oxide monohydrate

- CUSWDTBBCIXCRB-UHFFFAOYSA-N

- 1-oxidanidylquinolin-1-ium hydrate

- Quinoline, 1-oxide,hydrate (1:1)

- VQ10424

- ST5

- QUINOLINE-N-OXIDEHYDRATE

- Quinoline N-oxide hydrate, 97%

- 64201-64-5

- BS-23835

- SCHEMBL5786021

- DTXSID30214411

- MFCD00149472

- Quinoline, 1-oxide, hydrate

- Quinoline 1-oxide xhydrate

- DB-054625

- 1-oxidoquinolin-1-ium;hydrate

- CHEMBL4207687

- AKOS015855138

- 198878-42-1

- QUINOLINE-1-OXIDE HYDRATE

- Quinoline N-oxide hydrate, purum, >=97.0% (HPLC)

- hydrate quinolin-1-ium-1-olate

- DTXCID30136902

- Quinoline N-oxide hydrate

-

- MDL: MFCD00149472

- インチ: 1S/C9H7NO.H2O/c11-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H;1H2

- InChIKey: CUSWDTBBCIXCRB-UHFFFAOYSA-N

- ほほえんだ: [O-][N+]1=C([H])C([H])=C([H])C2=C([H])C([H])=C([H])C([H])=C12.O([H])[H]

計算された属性

- せいみつぶんしりょう: 163.063328530g/mol

- どういたいしつりょう: 163.063328530g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 138

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.5

じっけんとくせい

- ふってん: 173°C/4mmHg(lit.)

Quinoline N-oxide hydrate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | Q225730-5g |

Quinoline N-Oxide Hydrate |

198878-42-1 | 5g |

$ 195.00 | 2022-06-03 | ||

| Fluorochem | 225741-5g |

Quinoline 1-oxide hydrate |

198878-42-1 | 95% | 5g |

£95.00 | 2022-02-28 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | Q0072-25G |

Quinoline N-Oxide Hydrate |

198878-42-1 | >97.0%(T) | 25g |

¥1100.00 | 2024-04-16 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | Q0072-25g |

Quinoline N-oxide hydrate |

198878-42-1 | 97.0%(T) | 25g |

¥2700.0 | 2022-06-10 | |

| Fluorochem | 225741-25g |

Quinoline 1-oxide hydrate |

198878-42-1 | 95% | 25g |

£392.00 | 2022-02-28 | |

| Aaron | AR00AEK5-250mg |

Quinoline, 1-oxide, hydrate |

198878-42-1 | 97% | 250mg |

$13.00 | 2025-01-23 | |

| 1PlusChem | 1P00AEBT-25g |

Quinoline, 1-oxide, hydrate |

198878-42-1 | >97.0%(T) | 25g |

$515.00 | 2023-12-19 | |

| Chemenu | CM121540-25g |

Quinoline N-Oxide Hydrate |

198878-42-1 | 97% | 25g |

$451 | 2023-02-17 | |

| TRC | Q225730-25g |

Quinoline N-Oxide Hydrate |

198878-42-1 | 25g |

$ 625.00 | 2022-06-03 | ||

| Chemenu | CM121540-25g |

Quinoline N-Oxide Hydrate |

198878-42-1 | 97% | 25g |

$451 | 2021-08-06 |

Quinoline N-oxide hydrate 関連文献

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

2. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

198878-42-1 (Quinoline N-oxide hydrate) 関連製品

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量